molecular formula C21H20N2O5S2 B2683779 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034265-07-9

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2683779
CAS RN: 2034265-07-9
M. Wt: 444.52
InChI Key: JLQDNEHDUIIOPT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. For example, thiophene is a five-membered heterocyclic compound that contains four carbon atoms, one sulfur atom, and a double bond .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis of thiophene derivatives, for instance, can involve various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. For example, thiophene derivatives can exhibit a variety of chemical reactions due to the presence of the sulfur atom and the double bond .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. This compound, with its furan nucleus, may serve as a potential antibacterial agent. Researchers can explore its activity against both gram-positive and gram-negative bacteria. Investigating its mechanism of action and potential synergies with existing antibiotics could lead to novel treatment options .

Anticancer Potential

Given furan’s diverse therapeutic advantages, including anticancer properties, this compound warrants investigation. Researchers can explore its impact on cancer cell lines, tumor growth inhibition, and potential pathways involved. Additionally, understanding its interactions with cellular components may reveal insights into its antitumor mechanisms .

Anti-inflammatory and Analgesic Effects

Furan derivatives often exhibit anti-inflammatory and analgesic properties. Researchers can explore whether this compound modulates inflammatory pathways or affects pain perception. Investigating its impact on relevant animal models or cellular assays could provide valuable data .

Antiviral Activity

Furans have shown promise as antiviral agents. Researchers can assess the compound’s efficacy against specific viruses, such as herpes simplex virus (HSV) or influenza. Understanding its mode of action and potential viral targets may contribute to antiviral drug development .

Anti-fibrotic Potential

Considering the compound’s structural features, it may interfere with fibrotic processes. Researchers can investigate its effects on collagen synthesis, hepatic stellate cells, and fibrosis-related pathways. Animal models of liver fibrosis or other fibrotic conditions could provide valuable insights .

Other Therapeutic Applications

Beyond the mentioned fields, researchers can explore additional therapeutic areas. These might include anti-ulcer, diuretic, muscle relaxant, or anti-anxiety effects. Investigating its impact on specific disease models or cellular targets will enhance our understanding of its pharmacological potential .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c24-19-4-3-14-10-17(11-15-5-7-23(19)20(14)15)30(26,27)22-13-21(25,16-6-8-28-12-16)18-2-1-9-29-18/h1-2,6,8-12,22,25H,3-5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQDNEHDUIIOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=COC=C4)(C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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